![molecular formula C8H9NO4 B1139561 (RS)-3,5-DHPG CAS No. 19641-83-9](/img/new.no-structure.jpg)
(RS)-3,5-DHPG
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Overview
Description
(RS)-3,5-Dihydroxyphenylglycine is a chemical compound known for its role as a selective agonist for metabotropic glutamate receptors. These receptors are involved in various neurological processes, making (RS)-3,5-Dihydroxyphenylglycine a compound of interest in neuroscience research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-3,5-Dihydroxyphenylglycine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dihydroxybenzaldehyde and glycine.
Condensation Reaction: The 3,5-dihydroxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure (RS)-3,5-Dihydroxyphenylglycine.
Industrial Production Methods: In an industrial setting, the production of (RS)-3,5-Dihydroxyphenylglycine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (RS)-3,5-Dihydroxyphenylglycine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various hydroxy derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
(RS)-3,5-Dihydroxyphenylglycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on metabotropic glutamate receptors in various biological systems.
Medicine: Investigated for potential therapeutic applications in neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
(RS)-3,5-Dihydroxyphenylglycine exerts its effects by selectively activating metabotropic glutamate receptors. These receptors are involved in modulating synaptic transmission and neuronal excitability. The activation of these receptors leads to various downstream signaling pathways that influence neurological functions.
Comparison with Similar Compounds
L-Glutamate: The natural ligand for metabotropic glutamate receptors.
Quisqualic Acid: Another agonist for metabotropic glutamate receptors.
(S)-3,5-Dihydroxyphenylglycine: The enantiomer of (RS)-3,5-Dihydroxyphenylglycine with different stereochemistry.
Uniqueness: (RS)-3,5-Dihydroxyphenylglycine is unique due to its selective agonist activity for metabotropic glutamate receptors, making it a valuable tool in neuroscience research for studying these receptors’ functions and potential therapeutic applications.
Biological Activity
(RS)-3,5-Dihydroxyphenylglycine (DHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), specifically mGlu1 and mGlu5. This compound has garnered attention due to its diverse biological activities, particularly in the context of synaptic plasticity, neuroprotection, and potential therapeutic applications in neurological disorders.
- Chemical Name: (RS)-3,5-Dihydroxyphenylglycine
- Molecular Formula: C8H9NO4
- Molecular Weight: 183.16 g/mol
- Purity: ≥99%
- CAS Number: 146255-66-5
(RS)-3,5-DHPG primarily acts as an agonist at mGlu1 and mGlu5 receptors. Its mechanism involves the activation of intracellular signaling pathways that modulate neurotransmitter release and synaptic transmission. Notably, DHPG can induce long-term depression (LTD) and long-term potentiation (LTP) depending on the timing and context of its application.
Key Mechanistic Insights:
- LTD Induction: DHPG application can lead to synaptic depression characterized by a decrease in excitatory postsynaptic potentials (EPSPs) in hippocampal neurons. This process is independent of NMDA receptor activation but requires mGluR5 activation and subsequent signaling pathways including mRNA translation mechanisms .
- Neuroprotective Effects: DHPG has been shown to provide neuroprotection during ischemic events by preconditioning neurons, thereby reducing excitotoxicity associated with NMDA receptor overstimulation .
Synaptic Plasticity
Research indicates that DHPG can induce significant changes in synaptic strength:
- Long-Term Depression (LTD): DHPG induces LTD in hippocampal slices, where it reduces synaptic responses to approximately 37% of control levels during application . The effects are reversible upon washout.
- Long-Term Potentiation (LTP): The timing of DHPG application relative to LTP induction is critical; applying DHPG shortly after LTP induction enhances depotentiation effects .
Therapeutic Potential
DHPG's biological activity suggests several therapeutic applications:
- Neuroprotection: Studies have indicated that DHPG may mitigate neuronal injury in models of ischemia, potentially offering a protective strategy against neurodegenerative conditions like Alzheimer's disease .
- Cognitive Enhancement: There is evidence suggesting that DHPG may enhance cognitive functions related to learning and memory, particularly in contexts of hypoxia or ischemia .
Case Studies
- Neuroprotective Preconditioning:
- Synaptic Response Modulation:
Summary Table of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Long-Term Depression | Reduces EPSPs to ~37% of control | mGluR5 activation |
Long-Term Potentiation | Enhances depotentiation | Timing-dependent mGluR activation |
Neuroprotection | Reduces excitotoxicity | Preconditioning effect |
Cognitive Enhancement | Improves learning/memory | Modulation of neurotransmitter release |
Properties
CAS No. |
19641-83-9 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 |
Synonyms |
2-amino-2-(3,5-dihydroxyphenyl)acetic acid |
Origin of Product |
United States |
Q1: How does (RS)-3,5-DHPG interact with its target and what are the downstream effects?
A1: this compound acts as a selective agonist for group I mGluRs, primarily targeting mGluR1 and mGluR5 subtypes [, ]. Activation of these receptors, which are G protein-coupled receptors, typically leads to the stimulation of phospholipase C, ultimately increasing intracellular calcium levels and activating various downstream signaling pathways []. This activation plays a role in synaptic plasticity, neuronal excitability, and other physiological processes.
Q2: Does this compound affect seizure activity differently depending on the experimental conditions?
A2: Research suggests that this compound may exert contrasting effects on seizure activity depending on the specific experimental setup. In a study involving a disinhibited CA1 minislice model [], this compound surprisingly prevented the induction and reversed a specific component of seizure-like activity through a mechanism independent of group I mGluRs. This finding highlights the complex and context-dependent actions of this compound on neuronal excitability.
Q3: Does this compound play a role in the anticonvulsant effects of other compounds?
A3: Interestingly, this compound was found to antagonize the anticonvulsant effect of (RS)-1-aminoindan-1,5-dicarboxylic acid (AIDA) in a study investigating pentetrazol-induced kindled seizures in mice []. This suggests that the activation of group I mGluRs by this compound might counteract the anticonvulsant mechanism of AIDA, potentially involving GABAergic pathways.
Q4: Are there any known differences in the effects of this compound across different brain regions?
A4: While research often focuses on specific brain regions, one study examining high-affinity GTPase activity found that this compound did not show significant activity in rat hippocampal and striatal membranes []. This suggests that the effects of this compound might be brain region-specific and highlights the importance of considering the anatomical context when studying this compound.
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